Phenylmercuric chloride

Overview

Description

It is a white crystalline solid that is soluble in organic solvents such as benzene, ether, and pyridine, but only slightly soluble in water . This compound has been widely used in various applications due to its antimicrobial properties and its ability to act as a preservative.

Mechanism of Action

Target of Action

Phenylmercuric chloride, an organomercuric compound, primarily targets the nervous system . It interacts with the central nervous system (CNS), leading to various neurological effects .

Mode of Action

This compound interacts with its targets by blocking cellular thiols and protein-associated thiols . This interaction is more complete with lower concentrations of divalent inorganic mercury Hg(II) than with higher concentrations of monovalent organomercurials .

Pharmacokinetics

This compound, when administered subcutaneously to 7-week-old rats at a dosage of 10 mg Hg/kg, was found to accumulate in the kidneys . A rapid decrease in concentration was observed in organs other than the kidney . The accumulation of mercury in organs and tissues was higher and longer-lasting when alkyl mercury was administered .

Result of Action

The molecular and cellular effects of this compound’s action include damage to the seminiferous epithelium of the fowl testis . It also affects the activity of chosen indicator enzymes in the blood serum of guinea pigs exposed to ethyl- and this compound alone or jointly with sodium selenite .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment . Therefore, it is crucial to prevent its release into the environment .

Biochemical Analysis

Biochemical Properties

Phenylmercuric chloride plays a role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules

Cellular Effects

This compound has effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in metabolic pathways . This includes any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylmercuric chloride can be synthesized through the mercuration of benzene. This process involves the reaction of benzene with mercuric acetate in the presence of a chloride source. The reaction can be represented as follows: [ \text{C}_6\text{H}_6 + \text{Hg(O}_2\text{CCH}_3\text{)}_2 + \text{NaCl} \rightarrow \text{C}_6\text{H}_5\text{HgCl} + \text{NaO}_2\text{CCH}_3 ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting benzene with mercuric chloride in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Phenylmercuric chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the chloride ion with other groups.

Addition Reactions: It can add to alkenes, forming organomercury compounds.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide and other nucleophiles.

Addition Reactions: Reagents such as alkenes and catalysts like mercuric acetate are used.

Oxidation and Reduction Reactions: Oxidizing agents like bromine and reducing agents like sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include phenylmercuric hydroxide and other substituted phenylmercury compounds.

Addition Reactions: Products include organomercury compounds with added functional groups.

Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions.

Scientific Research Applications

Phenylmercuric chloride has been utilized in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: It serves as an antimicrobial agent in biological studies.

Medicine: It has been used as a preservative in pharmaceuticals and as a disinfectant.

Industry: It is employed in the production of fungicides and as a preservative in paints and coatings

Comparison with Similar Compounds

- Phenylmercuric acetate

- Phenylmercuric nitrate

- Methylmercury chloride

- Ethylmercury chloride

Comparison: Phenylmercuric chloride is unique due to its specific antimicrobial properties and its solubility profile. Compared to phenylmercuric acetate and phenylmercuric nitrate, it is more effective in certain preservative applications. Methylmercury chloride and ethylmercury chloride, on the other hand, are more commonly used in different contexts, such as in vaccines and as antifungal agents .

Properties

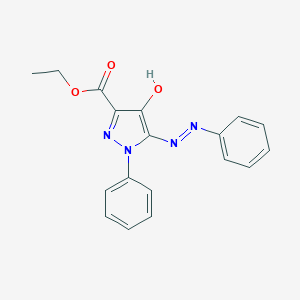

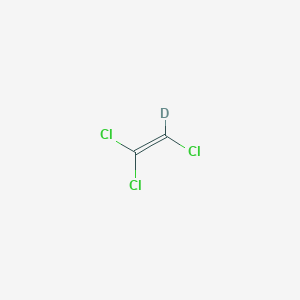

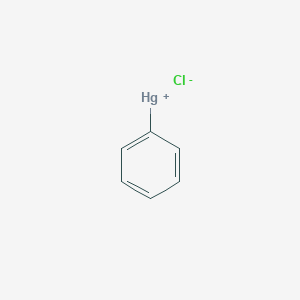

IUPAC Name |

phenylmercury(1+);chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.ClH.Hg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q;;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGTVRDHKJQFAX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

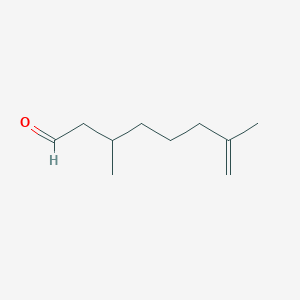

Canonical SMILES |

C1=CC=C(C=C1)[Hg+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClHg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-56-1 | |

| Record name | Phenylmercury chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PHENYLMERCURIC CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0R4ES0U7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.